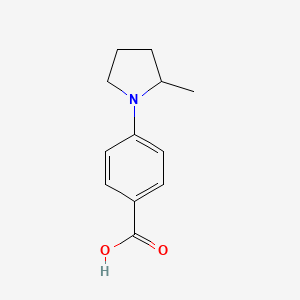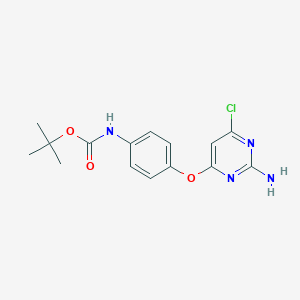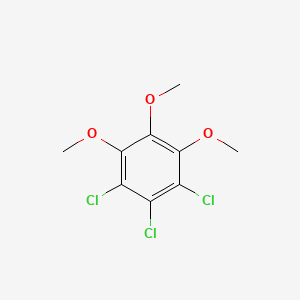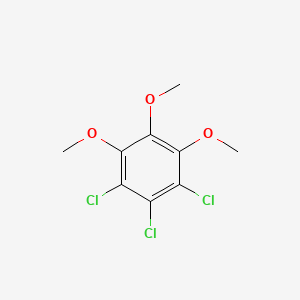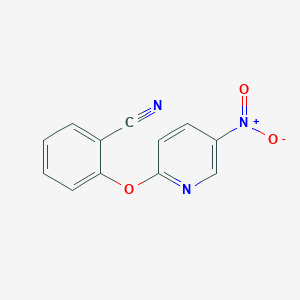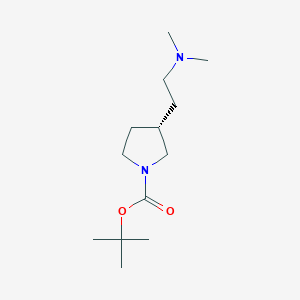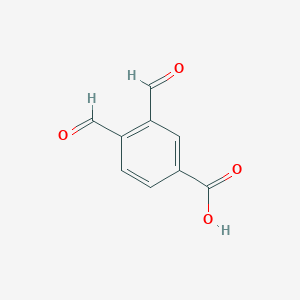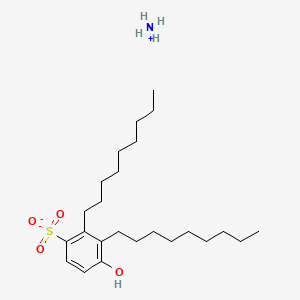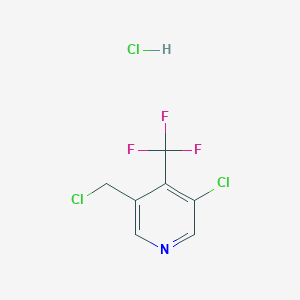
3-Chloro-5-chloromethyl-4-trifluoromethyl-pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-chloromethyl-4-trifluoromethyl-pyridine hydrochloride is a halogenated pyridine derivative. This compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to a pyridine ring. The trifluoromethyl group and the chloromethyl group contribute to its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the chlorination of 3-chloro-5-(trifluoromethyl)pyridine using chloromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and chloromethylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-chloromethyl-4-trifluoromethyl-pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
3-Chloro-5-chloromethyl-4-trifluoromethyl-pyridine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the development of bioactive molecules and as a tool in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-chloromethyl-4-trifluoromethyl-pyridine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity . The exact molecular pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with the chlorine atom in a different position, leading to different reactivity and applications.
4-(Trifluoromethyl)pyridine: Lacks both chlorine and chloromethyl groups, resulting in different chemical properties and uses.
Uniqueness
3-Chloro-5-chloromethyl-4-trifluoromethyl-pyridine hydrochloride is unique due to the presence of both chlorine and chloromethyl groups, which enhance its reactivity and versatility in chemical synthesis. The trifluoromethyl group further contributes to its distinct physicochemical properties, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C7H5Cl3F3N |
|---|---|
Molecular Weight |
266.5 g/mol |
IUPAC Name |
3-chloro-5-(chloromethyl)-4-(trifluoromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C7H4Cl2F3N.ClH/c8-1-4-2-13-3-5(9)6(4)7(10,11)12;/h2-3H,1H2;1H |
InChI Key |
WADQGYBHUVWRRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C(F)(F)F)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



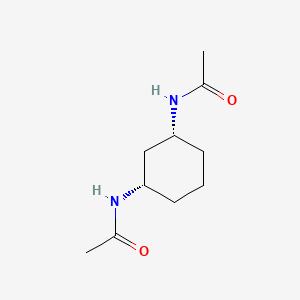
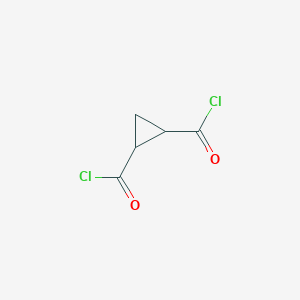
![6-Azaspiro[3.4]octan-2-ylmethanethiol](/img/structure/B13963902.png)
